Chlorhydrate de NNC 55-0396

Vue d'ensemble

Description

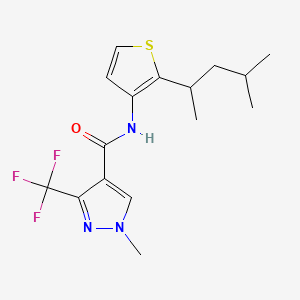

NNC 55-0396 est un bloqueur de canaux calciques de type T hautement sélectif. Il a été identifié comme un agent thérapeutique potentiel en raison de sa capacité à inhiber les canaux calciques, qui jouent un rôle crucial dans divers processus physiologiques. Ce composé s'est avéré prometteur dans le traitement des maladies neurologiques et du cancer en ciblant des voies cellulaires spécifiques .

Applications De Recherche Scientifique

NNC 55-0396 has a wide range of scientific research applications, including:

Neurological Research: It is used to study the role of T-type calcium channels in neurological disorders and to develop potential treatments for conditions such as epilepsy and neuropathic pain

Cancer Research: NNC 55-0396 has shown potential in inhibiting tumor growth and angiogenesis by targeting hypoxia-inducible factor-1α (HIF-1α) signaling pathways

Cardiovascular Research: The compound is also used to investigate the role of calcium channels in cardiovascular diseases and to develop new therapeutic strategies

Pharmacological Studies: NNC 55-0396 serves as a tool compound in pharmacological studies to understand the mechanisms of calcium channel blockers and their effects on cellular processes

Mécanisme D'action

Target of Action

NNC 55-0396 dihydrochloride, also known as NNC 55-0396, is a highly selective T-type calcium channel blocker . Its primary target is the Cav3.1 T-type calcium channel . Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

NNC 55-0396 interacts with its target, the Cav3.1 T-type calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions through the channel, thereby affecting the calcium-dependent processes in the cell . The IC50 value for the inhibition of Cav3.1 T-type channels is 6.8 μM .

Biochemical Pathways

The blocking of T-type calcium channels by NNC 55-0396 affects various biochemical pathways. One significant pathway is the calcium signaling pathway , which is crucial for various cellular functions. By blocking the T-type calcium channels, NNC 55-0396 disrupts the normal flow of calcium ions, thereby affecting the calcium-dependent processes in the cell .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso, which could potentially influence its bioavailability .

Result of Action

The blocking of T-type calcium channels by NNC 55-0396 has several molecular and cellular effects. It has been reported to suppress tremor in GABAA receptor α1 subunit null mice . Additionally, it has been found to block cell proliferation and stimulate cell apoptosis in leukemia cell lines .

Analyse Biochimique

Biochemical Properties

NNC 55-0396 dihydrochloride interacts with T-type calcium channels, specifically the Cav3.1 T-type channels . It inhibits these channels, thereby affecting the flow of calcium ions, which are crucial for various cellular functions .

Cellular Effects

NNC 55-0396 dihydrochloride has been shown to have significant effects on various types of cells. It suppresses mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .

Molecular Mechanism

The molecular mechanism of action of NNC 55-0396 dihydrochloride involves the inhibition of T-type calcium channels, specifically the Cav3.1 T-type channels . By blocking these channels, NNC 55-0396 dihydrochloride prevents the flow of calcium ions, which are essential for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, NNC 55-0396 dihydrochloride has been shown to suppress mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .

Dosage Effects in Animal Models

In animal models, NNC 55-0396 dihydrochloride has been shown to suppress tremor in GABAA receptor α1 subunit null mice at a dosage of 20 mg/kg . In the harmaline model, NNC 55-0396 dihydrochloride at 12.5 mg/kg suppressed harmaline-induced tremor by half by 20 –100 min .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

NNC 55-0396 peut être synthétisé par une série de réactions chimiques impliquant la formation d'un ester d'acide cyclopropanecarboxylique. La voie de synthèse implique généralement les étapes suivantes :

Formation du dérivé benzimidazole : Cette étape implique la réaction d'un composé benzimidazole avec un agent alkylant approprié pour former le dérivé benzimidazole souhaité.

Cyclopropanation : Le dérivé benzimidazole est ensuite soumis à une cyclopropanation à l'aide d'un réactif approprié, tel que le diazométhane, pour former le cycle cyclopropane.

Estérification : La dernière étape implique l'estérification du dérivé cyclopropane avec un acide carboxylique approprié pour former NNC 55-0396

Méthodes de production industrielle

La production industrielle de NNC 55-0396 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés du produit final. L'utilisation de techniques de purification avancées, telles que la chromatographie, est essentielle pour obtenir du NNC 55-0396 avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

NNC 55-0396 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour obtenir des dérivés réduits de NNC 55-0396.

Substitution : NNC 55-0396 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes dans des conditions appropriées

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les nucléophiles dans des conditions contrôlées

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de NNC 55-0396 .

Applications de recherche scientifique

NNC 55-0396 a une large gamme d'applications de recherche scientifique, notamment :

Recherche neurologique : Il est utilisé pour étudier le rôle des canaux calciques de type T dans les troubles neurologiques et pour développer des traitements potentiels pour des affections telles que l'épilepsie et la douleur neuropathique

Recherche sur le cancer : NNC 55-0396 a montré un potentiel d'inhibition de la croissance tumorale et de l'angiogenèse en ciblant les voies de signalisation du facteur 1α inductible par l'hypoxie (HIF-1α)

Recherche cardiovasculaire : Le composé est également utilisé pour étudier le rôle des canaux calciques dans les maladies cardiovasculaires et pour développer de nouvelles stratégies thérapeutiques

Études pharmacologiques : NNC 55-0396 sert de composé outil dans les études pharmacologiques pour comprendre les mécanismes des bloqueurs des canaux calciques et leurs effets sur les processus cellulaires

Mécanisme d'action

NNC 55-0396 exerce ses effets en inhibant sélectivement les canaux calciques de type T. Ces canaux sont impliqués dans divers processus cellulaires, notamment la prolifération cellulaire, l'apoptose et la transduction du signal. En bloquant ces canaux, NNC 55-0396 peut moduler l'afflux de calcium, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. De plus, il supprime la stabilisation du facteur 1α inductible par l'hypoxie (HIF-1α), inhibant ainsi l'angiogenèse et la croissance tumorale .

Comparaison Avec Des Composés Similaires

Composés similaires

Mibefradil : Un autre bloqueur des canaux calciques de type T avec des propriétés similaires à celles du NNC 55-0396.

TTA-A2 : Un antagoniste sélectif des canaux calciques de type T utilisé en recherche neurologique.

Unicité de NNC 55-0396

NNC 55-0396 est unique en raison de sa haute sélectivité pour les canaux calciques de type T et de sa capacité à inhiber les voies de signalisation HIF-1α. Ce double mécanisme d'action en fait un candidat prometteur pour le traitement des troubles neurologiques et du cancer .

Propriétés

IUPAC Name |

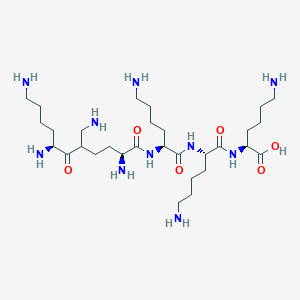

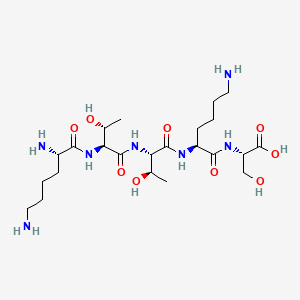

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCQNBXHUMKLFW-HNQRYHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017615 | |

| Record name | Nnc 55-0396 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357400-13-6 | |

| Record name | NNC-55-0396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nnc 55-0396 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NNC-55-0396 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)